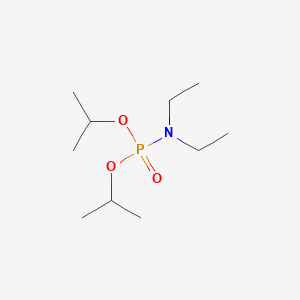![molecular formula C17H15ClN4O3 B4632324 4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to this structure often involves complex organic reactions that can include cycloadditions, ring closures, and functional group transformations. For example, derivatives of 4-azatricyclo[5.2.1.0]decane diones have been synthesized through reactions that might involve amino derivatives and could potentially be adapted for the synthesis of the compound (Kossakowski et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside computational methods like DFT to predict vibrational frequencies, molecular orbitals, and electronic properties. These analyses provide insights into the compound's geometry, electronic distribution, and potential reactive sites (Renjith et al., 2014).
Aplicaciones Científicas De Investigación
Chemistry and Molecular Structure
Research on similar compounds has focused on understanding their chemical properties, synthesis, and molecular structure. For example, studies have explored the synthesis and properties of triazolinediones and their reactions with various substrates. These compounds exhibit interesting reactivities that make them valuable for chemical synthesis and modification of organic molecules. Such studies contribute to the fundamental understanding of these compounds' behavior in chemical reactions and their potential utility in designing new materials or drugs (Renjith et al., 2014).
Biological Applications
Some triazolinediones and related compounds have been investigated for their biological activities. For instance, derivatives of azaspirodecanedione have been studied for their anticonvulsant and neurotoxic properties. These studies are crucial for identifying potential new therapeutic agents and understanding their mechanisms of action. The structural modification of these compounds can lead to the discovery of new drugs with enhanced efficacy and reduced side effects (Obniska, Kamiński, & Tatarczyńska, 2006).
Material Science and Other Applications
In material science, certain triazolinediones and oxaspirocyclic compounds have been explored for their potential in creating new materials with unique properties. For example, N-halamine-coated cotton, synthesized using triazaspirodecanedione derivatives, has been evaluated for antimicrobial and detoxification applications. This research highlights the versatility of these compounds in developing functional materials for health and environmental applications (Ren et al., 2009).
Propiedades
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-10-3-1-2-9(6-10)7-21-8-19-17(20-21)22-15(23)13-11-4-5-12(25-11)14(13)16(22)24/h1-3,6,8,11-14H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJOYKFGZBAKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=N4)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)